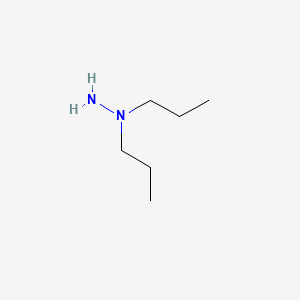

1,1-Dipropylhydrazine

Description

Historical Context of Hydrazine (B178648) and its Derivatives Research

The journey of hydrazine chemistry began in the late 19th century and has since been marked by significant discoveries and the development of innovative synthetic methodologies.

The story of hydrazine begins with the German chemist Emil Fischer, who in 1875, synthesized the first organic derivative of hydrazine, phenylhydrazine. princeton.edufi.educhemistryviews.org This discovery was serendipitous, resulting from the reduction of a diazonium salt. princeton.edu Fischer named the parent compound "hydrazine" to signify its relationship to nitrogen. academie-sciences.fracademie-sciences.fr However, it was Theodor Curtius who first synthesized hydrazine itself in 1887. encyclopedia.comhydrazine.com Curtius achieved this by treating organic diazides with dilute sulfuric acid, which yielded hydrazine sulfate. hydrazine.comwikipedia.org Despite his efforts, he was unable to isolate pure hydrazine. wikipedia.org The preparation of pure anhydrous hydrazine was later accomplished by the Dutch chemist Lobry de Bruyn in 1895. wikipedia.org

Several key synthesis methods for hydrazine were developed in the early 20th century. The Raschig process, developed by Friedrich Raschig in 1907, became a cornerstone for the industrial production of hydrazine. hydrazine.combritannica.com This method involves the oxidation of ammonia (B1221849) with sodium hypochlorite. britannica.comnih.gov A variation of this, the ketazine process, involves the oxidation of ammonia in the presence of a ketone, followed by hydrolysis to produce hydrazine. nih.gov The peroxide process offers another route, synthesizing hydrazine from ammonia and hydrogen peroxide with a ketone catalyst. wikipedia.org

Early research quickly established that hydrazine is a highly reactive and polar molecule. hydrazine.com Its reactivity stems from the presence of two nucleophilic nitrogen atoms and the N-N single bond. Hydrazine's ability to act as a reducing agent became a key area of study. britannica.com The development of the Wolff-Kishner reduction, which utilizes hydrazine to convert a carbonyl group into a methylene (B1212753) group, highlighted its importance in organic synthesis. wikipedia.org

The understanding of hydrazine's reactivity also expanded to include its behavior in acid-base and redox reactions. wikipedia.org It can be protonated to form hydrazinium (B103819) salts, and its derivatives undergo various reactions, including the formation of hydrazones and hydrazides through condensation with carbonyl compounds. wikipedia.orgbritannica.com The reactivity of organic hydrazine derivatives is influenced by the nature of the substituents; for instance, organic radicals that increase electron density on the nitrogen atoms can accelerate reduction processes. osti.gov

Following Fischer's initial synthesis of phenylhydrazine, the field of substituted hydrazines grew rapidly. Fischer himself prepared approximately 20 different hydrazine derivatives before free hydrazine was even isolated. princeton.edu A significant milestone was the development of methods to synthesize unsymmetrically disubstituted hydrazines, which have different substituents on the two nitrogen atoms. thieme-connect.de

The direct alkylation of hydrazine to produce substituted derivatives often proved challenging due to overalkylation. princeton.eduresearchgate.net This led to the development of more controlled synthetic strategies. For example, 1,1-dimethylhydrazine (B165182), a notable rocket fuel, is produced commercially using a modified Raschig process where dimethylamine (B145610) reacts with chloramine. nih.govpsu.edu The synthesis of various alkylhydrazines, including mono-, di-, tri-, and tetrasubstituted derivatives, has been achieved through methods like the reduction of nitroso compounds or the reaction of hydrazine with alkylating agents. researchgate.netwikipedia.org The development of copper-catalyzed coupling reactions has provided a versatile method for synthesizing N,N-disubstituted hydrazines. organic-chemistry.org

Academic Significance of 1,1-Disubstituted Hydrazines

Within the broad family of hydrazine derivatives, 1,1-disubstituted hydrazines hold a special place in academic research due to their unique structural features and their utility in fundamental organic chemistry.

1,1-Disubstituted hydrazines, such as 1,1-dipropylhydrazine, possess a geminal substitution pattern, meaning both substituents are attached to the same nitrogen atom. thieme-connect.de This arrangement has significant implications for their chemical reactivity and physical properties. The presence of two substituents on one nitrogen atom and two hydrogens on the other creates an asymmetrical molecule, influencing its polarity and basicity. dtic.mil The nature of the substituents, whether they are electron-donating or electron-withdrawing, further modulates the electronic properties of the molecule. osti.gov

This unique structure makes 1,1-disubstituted hydrazines valuable substrates in a variety of chemical transformations. For instance, they have been utilized in hydroamination reactions of alkynes, a process that adds the N-H bond across a carbon-carbon triple bond. acs.org The development of catalysts for such reactions is an active area of research. acs.org

1,1-Disubstituted hydrazines are important reagents and building blocks in fundamental organic chemistry research. They are used in the synthesis of a wide array of nitrogen-containing compounds. The oxidation of 1,1-disubstituted hydrazines has been a subject of study, leading to the formation of various products and providing insights into reaction mechanisms. acs.org

Furthermore, these compounds play a role in the study of reaction mechanisms and the development of new synthetic methodologies. For example, their involvement in catalytic asymmetric aza-electrophilic additions of alkenes is a recent area of investigation, offering pathways to chiral hydrazine derivatives. nih.gov The study of alkylhydrazine mutagenicity has also contributed to our understanding of their chemical properties and interactions with biological systems. nih.gov The synthesis of this compound itself can be achieved through methods such as the reduction of N,N-dipropylnitrosamine. thieme-connect.de

Research Data on this compound

The following tables provide a summary of key chemical data and research findings related to this compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C₆H₁₆N₂ |

| Molecular Weight | 116.2046 g/mol |

| CAS Registry Number | 4986-50-9 |

| IUPAC Name | This compound |

| Other Names | 1,1-di-n-Propylhydrazine |

Source: NIST Chemistry WebBook nist.gov

Table 2: Research Applications and Findings for this compound

| Research Area | Findings and Applications |

| Synthesis | Can be synthesized by the reduction of N,N-dipropylnitrosamine. thieme-connect.de Oxidation of this compound is a method for synthesizing 1-Azoxypropane (B96579). ontosight.ai |

| Mutagenicity | Found to be mutagenic in Salmonella typhimurium TA102 and TA100 in the absence of S9 mix. nih.gov |

| Environmental Detection | Identified as a contaminant in wastewater from textile manufacturing facilities, where it may be used as a color stabilizer for aniline-based dyes. psu.edu |

| Natural Occurrence | Identified as a phytochemical compound in the red seaweed Gracilaria edulis. benthamdirect.com |

| Reactivity | The hydrazine moiety can act as a nucleophile in chemical reactions. smolecule.com |

Theoretical Frameworks for Hydrazine Derivative Studies

The study of hydrazine derivatives, including this compound, is significantly enhanced by the application of various theoretical and computational frameworks. These methods provide deep insights into molecular structure, stability, reactivity, and spectroscopic properties, often complementing experimental findings.

Computational Chemistry and Quantum Mechanics:

At the forefront of theoretical studies on hydrazine derivatives is computational chemistry, primarily employing quantum mechanical methods like Density Functional Theory (DFT) and high-level ab initio calculations. nih.gov These approaches are instrumental in:

Structural Optimization and Conformational Analysis: Determining the most stable three-dimensional arrangement of atoms in a molecule. For this compound, this would involve calculating bond lengths, bond angles, and the dihedral angle of the N-N bond, as well as the rotational barriers of the propyl groups.

Thermodynamic Properties: Calculating key thermodynamic data such as bond dissociation enthalpies (BDEs). For instance, studies have used methods like G3, G4, and M05-2X to predict the N-N BDE of various hydrazine derivatives, which is crucial for understanding their stability and decomposition pathways. nih.gov

Electronic Properties and Reactivity: Analyzing the electronic structure through methods like Natural Bond Orbital (NBO) analysis, which reveals hyperconjugative interactions and charge distribution, contributing to the molecule's stability. bohrium.com Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), helps in understanding the molecule's reactivity and its potential role in chemical reactions. bohrium.comimist.ma Global reactivity descriptors derived from FMO energies can predict the relative stability and reactivity of different hydrazine derivatives. bohrium.com

Reaction Mechanisms: DFT studies can elucidate the pathways of chemical reactions involving hydrazines. For example, theoretical models have been used to study the oxidation of 1,1-disubstituted hydrazines, proposing the formation of reactive aminonitrene intermediates.

Spectroscopic Analysis and Theoretical Correlation:

Theoretical calculations are vital for interpreting experimental spectroscopic data:

NMR Spectroscopy: While experimental NMR data provides information on the chemical environment of protons and carbons, theoretical calculations can predict chemical shifts and coupling constants, aiding in the definitive assignment of signals in complex spectra.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. Comparing the calculated vibrational spectrum with the experimental one helps in assigning specific absorption bands to particular vibrational modes of the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima in a UV-Vis spectrum. qnl.qa This allows for a detailed understanding of the electronic transitions occurring within the molecule.

Quantitative Structure-Activity Relationship (QSAR):

QSAR models represent a statistical approach to establish a relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. For hydrazine derivatives, QSAR studies can utilize quantum chemical parameters calculated through DFT (such as HOMO/LUMO energies, dipole moment, and various reactivity indices) to predict properties like their efficacy as corrosion inhibitors. scilit.com A multiple-linear regression equation can be developed as a QSAR model to correlate these calculated molecular descriptors with experimentally determined efficiencies. scilit.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₆N₂ |

| Molecular Weight | 116.21 g/mol sigmaaldrich.comstenutz.eu |

| IUPAC Name | This compound sigmaaldrich.com |

| CAS Number | 4986-50-9 sigmaaldrich.com |

| Density | 0.800 g/mL stenutz.eu |

| Refractive Index | 1.427 stenutz.eu |

| Molar Volume | 145.3 mL/mol stenutz.eu |

| Surface Tension | 24.66 dyn/cm stenutz.eu |

Table 2: Theoretical Methods in Hydrazine Derivative Research

| Theoretical Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Geometry optimization, electronic structure calculation, reaction mechanism studies. imist.maresearchgate.net | Molecular geometry, bond energies, orbital energies (HOMO/LUMO), reaction pathways. imist.maresearchgate.net |

| Ab initio Methods (G3, G4, CBS) | High-accuracy calculation of thermodynamic properties. nih.gov | Precise bond dissociation enthalpies, heats of formation. nih.gov |

| Time-Dependent DFT (TD-DFT) | Prediction of UV-Vis spectra. bohrium.comqnl.qa | Electronic transition energies, absorption wavelengths. bohrium.comqnl.qa |

| Natural Bond Orbital (NBO) Analysis | Study of intramolecular interactions and charge distribution. nih.govbohrium.com | Hyperconjugative effects, donor-acceptor interactions, molecular stability. nih.govbohrium.com |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular structure with chemical or biological activity. scilit.com | Predictive models for properties like corrosion inhibition efficiency. scilit.com |

Structure

3D Structure

Properties

IUPAC Name |

1,1-dipropylhydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2/c1-3-5-8(7)6-4-2/h3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHHHDUSWMATTFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90198127 | |

| Record name | Hydrazine, 1,1-dipropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4986-50-9 | |

| Record name | Hydrazine, 1,1-dipropyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004986509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine,1-dipropyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137901 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazine, 1,1-dipropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,1 Dipropylhydrazine

Classical Approaches to 1,1-Dipropylhydrazine Synthesis

Traditional methods for preparing this compound are well-established in organic synthesis and provide reliable pathways to this compound, albeit with certain challenges that necessitate careful control of reaction conditions.

The introduction of propyl groups onto the hydrazine (B178648) nitrogen atoms via alkylation is a direct synthetic route. However, controlling the position and number of substitutions is a significant challenge.

Direct alkylation of hydrazine with a propylating agent, such as propyl halide, is often problematic due to the tendency for overalkylation. princeton.edu This lack of control can lead to a mixture of mono-, di-, tri-, and even tetra-substituted hydrazines. Furthermore, the formation of the undesired 1,2-dipropylhydrazine (B161573) isomer can occur, complicating the purification process. The primary difficulty arises because the initial alkylation product, mono-propylhydrazine, remains reactive towards further alkylation.

To address the poor selectivity of direct alkylation, polyanion strategies have been developed. acs.orgorganic-chemistry.orgacs.orgnih.gov This method involves the formation of a dianion or trianion of a hydrazine derivative, which can then be selectively alkylated. acs.orgorganic-chemistry.orgacs.orgnih.gov By using a protecting group on one of the nitrogen atoms, it is possible to direct the alkylation to the unprotected nitrogen. The formation of a nitrogen dianion using a strong base like n-butyllithium allows for a more controlled and selective introduction of alkyl groups. organic-chemistry.orgorganic-chemistry.org This approach provides a more efficient and direct route to substituted hydrazines, minimizing the formation of byproducts. organic-chemistry.orgorganic-chemistry.org

An alternative and often more selective approach to synthesizing this compound involves the reduction of precursors that already contain the desired 1,1-disubstituted nitrogen framework.

One of the most common and effective methods for preparing 1,1-disubstituted hydrazines is the reduction of N-nitroso secondary amines. princeton.eduacs.orgnih.govacs.org In the case of this compound, the precursor would be N-nitrosodipropylamine. This reduction can be achieved using various reducing agents. A classic method involves the use of zinc dust in acetic acid. acs.orgnih.govacs.orggoogle.com Other powerful reducing agents like lithium aluminum hydride (LiAlH4) are also effective for this transformation. acs.org This method is generally reliable and provides good yields of the target compound.

| Precursor | Reducing Agent | Product |

| N-Nitrosodipropylamine | Zinc/Acetic Acid | This compound |

| N-Nitrosodipropylamine | Lithium Aluminum Hydride | This compound |

The reduction of hydrazones and hydrazides also provides a viable pathway to 1,1-disubstituted hydrazines. princeton.edu Hydrazones, formed from the condensation of a carbonyl compound with a hydrazine, can be reduced to the corresponding hydrazine. wikipedia.orglibretexts.orgstackexchange.com Similarly, hydrazides can be reduced to hydrazines. wikipedia.org For example, a suitable N,N-dipropylhydrazone could be reduced to yield this compound. The Wolff-Kishner reduction, which converts a hydrazone to an alkane, proceeds through a hydrazine intermediate which, under controlled conditions, could potentially be isolated. wikipedia.orglibretexts.orgstackexchange.comorganicchemistrydata.org Various reducing agents, including sodium borohydride (B1222165) and sodium cyanoborohydride, can be employed for the reduction of hydrazones. organicchemistrydata.orgresearchgate.net Lithium aluminum hydride can reduce acylhydrazides to the corresponding hydrazine, provided there are no labile protons. wikipedia.org

| Precursor Type | Example Reducing Agents | Product |

| Hydrazone | Sodium Borohydride, Sodium Cyanoborohydride | 1,1-Disubstituted Hydrazine |

| Hydrazide | Lithium Aluminum Hydride | 1,1-Disubstituted Hydrazine |

Reduction of Nitrogen-Containing Precursors

Advanced and Modern Synthetic Routes for this compound

The synthesis of unsymmetrically substituted hydrazines, such as this compound, requires precise control over reactivity and regioselectivity. Modern synthetic chemistry has moved beyond classical methods towards more sophisticated, efficient, and sustainable routes. These advanced methodologies include biocatalytic transformations, transition metal-catalyzed reactions, and strategies focused on regioselectivity and atom economy.

Biocatalytic Approaches (e.g., Enzymatic Reductive Hydrazinations)

Biocatalysis offers a green and highly selective alternative for chemical synthesis, operating under mild conditions. For the synthesis of substituted hydrazines, enzymatic reductive hydrazination represents a frontier approach, mirroring the well-established enzymatic reductive amination used for producing chiral amines nih.govnih.gov.

Imine reductases (IREDs) are enzymes that catalyze the reduction of imines to amines with high stereoselectivity. nih.gov This capability has been extended to the synthesis of hydrazine derivatives through the reductive amination of carbonyl compounds with hydrazine, a process termed reductive hydrazination. nih.govresearchgate.net

The synthesis of this compound via this method would theoretically involve a two-step reductive hydrazination of propanal with hydrazine, catalyzed by an IRED. The reaction proceeds through the formation of a hydrazone intermediate, which is then reduced by the enzyme. Research has demonstrated that IREDs, such as the one from Myxococcus stipitatus, can effectively catalyze the reaction between various carbonyls and simple hydrazines to produce substituted acyclic and cyclic N-alkylhydrazines. nih.gov Engineered IREDs have also been developed through techniques like site-directed mutagenesis to enhance catalytic activity and enantioselectivity for specific substrates, including the synthesis of chiral hydrazine derivatives. researchgate.netnih.gov This powerful biocatalytic route offers a pathway to valuable hydrazine products that are challenging to synthesize using conventional chemical methods. researchgate.netresearchgate.net

Table 1: Key Features of IRED-Catalyzed Reductive Hydrazination

| Feature | Description | Reference |

|---|---|---|

| Enzyme Class | Imine Reductases (IREDs) | nih.gov |

| Reaction Type | Reductive amination of carbonyls with hydrazines (Reductive Hydrazination) | nih.govresearchgate.net |

| Mechanism | In situ formation of a hydrazone from a carbonyl and hydrazine, followed by NADPH-dependent enzymatic reduction. | nih.gov |

| Advantages | High selectivity, mild reaction conditions, environmentally friendly (green chemistry). | researchgate.net |

| Example Organism | Myxococcus stipitatus (source of a studied IRED) | nih.gov |

A significant challenge in the industrial application of IREDs is their dependence on expensive nicotinamide (B372718) cofactors, typically NADPH, which are consumed stoichiometrically. ugent.be To make these biocatalytic processes economically viable and scalable, an efficient in situ cofactor regeneration system is essential. uni-freiburg.de

A common and effective strategy is to couple the primary reaction with a secondary, enzyme-catalyzed reaction that regenerates the cofactor. The glucose dehydrogenase (GDH) system is frequently employed for this purpose. acs.org In this system, GDH oxidizes a low-cost substrate like glucose to gluconolactone, while simultaneously reducing the oxidized cofactor (NADP+) back to its active NADPH form. nih.gov This creates a closed-loop system where the cofactor is used in catalytic amounts. uni-freiburg.deacs.org Incorporating a hydrogenase-based cofactor regeneration system has also been shown to improve the scalability and atom-efficiency of H₂-driven reductive hydrazinations, highlighting the potential for large-scale biocatalytic production of hydrazines. nih.gov

Table 2: Comparison of Cofactor Regeneration Systems

| Regeneration System | Enzyme | Sacrificial Substrate | Byproduct | Reference |

|---|---|---|---|---|

| Glucose Dehydrogenase | Glucose Dehydrogenase (GDH) | Glucose | Gluconolactone | acs.orgnih.gov |

| Hydrogenase | Hydrogenase | Hydrogen (H₂) | Protons (H+) | nih.gov |

| Formate Dehydrogenase | Formate Dehydrogenase (FDH) | Formate | Carbon Dioxide (CO₂) | N/A |

Transition Metal-Catalyzed Coupling Reactions (e.g., CuI-catalyzed)

Transition metal catalysis provides a powerful toolkit for the formation of carbon-nitrogen and nitrogen-nitrogen bonds. researchgate.netbohrium.com Copper(I) iodide (CuI) has emerged as an effective catalyst for the synthesis of N,N-disubstituted hydrazines. organic-chemistry.orgnih.gov

One established method involves the CuI-catalyzed coupling of N-acyl-N'-substituted hydrazines with aryl iodides, which regioselectively affords N-acyl-N',N'-disubstituted hydrazines. organic-chemistry.orgnih.gov This approach is particularly effective for assembling N,N-diaryl hydrazines. nih.gov While direct application to the synthesis of 1,1-dialkylhydrazines like this compound is less documented, the methodology demonstrates the principle of using copper catalysts to selectively form bonds at a specific nitrogen atom of a hydrazine derivative. The reactions tolerate a range of functional groups and can be performed under relatively mild conditions. organic-chemistry.orgsci-hub.se Other transition metals, such as nickel, have also been utilized in catalytic N-N cross-coupling reactions to form hydrazides, which are precursors to hydrazines. acs.orgnih.gov

Table 3: Example of CuI-Catalyzed Coupling for N,N-Disubstituted Hydrazine Synthesis

| Aryl Iodide | N-Acyl-N'-phenylhydrazine | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Iodoanisole | N-Benzoyl-N'-phenylhydrazine | N-(4-methoxyphenyl)-N-phenylbenzohydrazide | 98 | sci-hub.se |

| 4-Iodoanisole | N-Acetyl-N'-phenylhydrazine | N-acetyl-N'-(4-methoxyphenyl)-N'-phenylhydrazine | 95 | sci-hub.se |

Regioselective Synthesis Strategies

A primary challenge in the synthesis of 1,1-disubstituted hydrazines is achieving high regioselectivity, preventing the formation of the isomeric 1,2-disubstituted product. Modern strategies have been developed to address this issue directly.

One highly effective method is the Lewis base-promoted direct reductive hydrazination of aldehydes and ketones. organic-chemistry.orgorganic-chemistry.org This one-pot reaction utilizes trichlorosilane (B8805176) as a mild and efficient reducing agent. The choice of Lewis base as a catalyst is crucial for the reaction's success. Hexamethylphosphoramide (HMPA) has been identified as a particularly effective catalyst for ketones, while N,N-dimethylacetamide (DMAc) is preferred for aldehydes, achieving yields up to 98%. organic-chemistry.org This approach avoids the isolation of hydrazone intermediates and provides a straightforward, regioselective route to 1,1-disubstituted hydrazines. organic-chemistry.org

Another regioselective method is the direct reductive alkylation of hydrazine derivatives using reagents like α-picoline-borane. organic-chemistry.org By carefully controlling the stoichiometry of the substrates and reagents, this one-pot method allows for the synthesis of various N-alkylhydrazine derivatives with good yields. organic-chemistry.org

Atom-Economical and Sustainable Synthetic Practices

Modern synthetic chemistry emphasizes the principles of green chemistry, focusing on atom economy and sustainability. Atom economy seeks to maximize the incorporation of atoms from the starting materials into the final product, thereby minimizing waste.

Biocatalytic methods, such as the IRED-catalyzed reductive hydrazination, are inherently atom-economical and sustainable. nih.gov These reactions are performed in water under mild conditions, reducing energy consumption and avoiding the use of hazardous organic solvents. The use of cofactor regeneration systems further enhances sustainability by minimizing the consumption of expensive reagents. nih.gov

One-pot reactions, such as the direct reductive hydrazination using trichlorosilane, also exhibit high atom economy by eliminating the need for intermediate isolation and purification steps, which reduces solvent usage and waste generation. organic-chemistry.orgwikipedia.org Furthermore, the development of solvent-free synthetic protocols, for example using grinding techniques, represents a significant step towards environmentally benign chemical processes. tandfonline.com The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is another key strategy in sustainable synthesis. acs.org These principles guide the development of next-generation synthetic routes for compounds like this compound.

Mechanistic Studies of this compound Formation

The synthesis of 1,1-disubstituted hydrazines, including this compound, is commonly achieved through a multi-step process. A prevalent and well-studied method involves the N-nitrosation of a corresponding secondary amine followed by the reduction of the resulting N-nitrosamine. In the case of this compound, the precursor is N-nitrosodipropylamine, which is formed from dipropylamine (B117675). Understanding the mechanisms of these transformations is crucial for optimizing reaction conditions and improving yield.

Investigation of Reaction Pathways

The formation of this compound typically proceeds via a two-step reaction pathway:

N-Nitrosation of Dipropylamine: The initial step involves the reaction of dipropylamine with a nitrosating agent, typically derived from nitrous acid (formed from a nitrite (B80452) salt and a strong acid). This reaction yields the intermediate, N-nitrosodipropylamine (NDPA). The formation of N-nitrosamines can occur through various mechanisms, often influenced by the reaction environment. google.com In acidic conditions, the active nitrosating species is often dinitrogen trioxide (N2O3), which is formed from nitrite. freethinktech.comresearchgate.net

Reduction of N-Nitrosodipropylamine: The second step is the reduction of the N-nitroso group of NDPA to an amino group, forming the final this compound product. Various reducing agents and catalytic systems can accomplish this transformation. Common methods include the use of metal dusts like zinc in acetic acid, or catalytic hydrogenation with catalysts such as Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C). acs.org Alternative methods, such as using trichlorosilane with a Lewis base catalyst for the reductive hydrazination of ketones and aldehydes, also provide pathways to 1,1-disubstituted hydrazines. organic-chemistry.orgorganic-chemistry.org

Another synthetic route involves the direct reductive hydrazination of aldehydes or ketones. This method offers a more direct, one-pot synthesis under mild conditions, avoiding the isolation of potentially hazardous nitrosamine (B1359907) intermediates. organic-chemistry.org

Role of Intermediates in Synthetic Efficiency

The efficiency of this compound synthesis is highly dependent on the formation and subsequent reaction of key intermediates.

N-Nitrosodipropylamine (NDPA): This is the central intermediate in the most common synthetic pathway. The stability and purity of the isolated NDPA directly impact the yield and purity of the final product. NDPA is formed when nitrosating agents react with dipropylamine. google.com The formation of this intermediate is a critical control point in the synthesis.

Nitrosating Species (e.g., N2O3): In acidic media, the reaction kinetics are often dependent on the formation of the active nitrosating agent, such as dinitrogen trioxide (N2O3). freethinktech.comresearchgate.net The concentration and reactivity of this intermediate species govern the rate of the initial nitrosation step.

Below is a table summarizing the performance of different Lewis base catalysts in the synthesis of 1,1-disubstituted hydrazines, highlighting the importance of the catalytic system in managing intermediates.

| Catalyst | Yield (%) | Conditions | Reference |

|---|---|---|---|

| Hexamethylphosphoramide (HMPA) | 98% | Dichloromethane (DCM), 0°C | organic-chemistry.org |

| N,N-Dimethylacetamide (DMAc) | 87% (for aldehydes) | Lower temperatures, pre-mixing with trichlorosilane | organic-chemistry.org |

| No Catalyst | Trace | DCM, 25°C | organic-chemistry.org |

Kinetic and Thermodynamic Considerations in Synthesis

The rate and equilibrium of the reactions involved in the synthesis of this compound are governed by kinetic and thermodynamic factors.

For the reduction step, the kinetics are dependent on the chosen method.

Catalytic Hydrogenation: The rate is influenced by the catalyst type (e.g., Pd/C, Pt/C), catalyst loading, hydrogen pressure, and temperature. acs.org

Chemical Reduction: The rate depends on the concentration of the reducing agent and the substrate, as well as the temperature.

The table below outlines key kinetic parameters for the thermal decomposition of related polymers, illustrating how kinetic analysis is applied to understand reaction rates.

| Kinetic Model | Parameter Determined | Application | Reference |

|---|---|---|---|

| Ozawa | Activation Energy | Analysis of thermal degradation | nih.gov |

| Kissinger | Activation Energy | Analysis of thermal degradation | nih.gov |

| Flynn–Wall–Ozawa (FWO) | Activation Energy | Analysis of thermal degradation | nih.gov |

| Kissinger–Akahira–Sunose (KAS) | Activation Energy | Analysis of thermal degradation | nih.gov |

Reactivity and Reaction Mechanisms of 1,1 Dipropylhydrazine

Nucleophilic Reactivity and Derivatives Formation

The presence of lone pairs of electrons on the nitrogen atoms of 1,1-dipropylhydrazine makes it a potent nucleophile. This reactivity is central to the formation of a variety of derivatives through reactions with electrophilic species, most notably carbonyl compounds.

A hallmark reaction of 1,1-disubstituted hydrazines, including this compound, is the formation of hydrazones. This reaction proceeds via a nucleophilic addition-elimination mechanism with aldehydes and ketones. The terminal nitrogen atom of the hydrazine (B178648) acts as the primary nucleophile, attacking the electrophilic carbonyl carbon.

The general mechanism involves the initial nucleophilic attack on the carbonyl carbon, leading to a tetrahedral intermediate. This is followed by the elimination of a water molecule to form the stable C=N double bond of the hydrazone.

The reaction of this compound with carbonyl compounds is a versatile method for synthesizing 1,1-dipropylhydrazones. This reaction is a specific example of the broader class of reactions that form imines and related compounds. The general reaction can be represented as follows:

R'R''C=O + (CH₃CH₂CH₂)₂NNH₂ → R'R''C=NN(CH₂CH₂CH₃)₂ + H₂O

Where R' and R'' can be hydrogen atoms, alkyl, or aryl groups. The resulting 1,1-dipropylhydrazones are valuable intermediates in various organic syntheses.

Table 1: Examples of 1,1-Dipropylhydrazone Formation

| Carbonyl Compound | Product (1,1-Dipropylhydrazone) |

| Propanal | Propanal 1,1-dipropylhydrazone |

| Acetone (B3395972) | Acetone 1,1-dipropylhydrazone |

| Benzaldehyde | Benzaldehyde 1,1-dipropylhydrazone |

The formation of hydrazones from this compound and carbonyl compounds is a classic example of a condensation reaction. organic-chemistry.orgrsc.org In this type of reaction, two molecules combine to form a larger molecule, with the simultaneous loss of a small molecule, in this case, water. organic-chemistry.orgrsc.org The reaction is typically catalyzed by acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the hydrazine.

Oxidative Transformations of this compound

1,1-Dialkylhydrazines can undergo oxidation to yield a variety of products, depending on the oxidizing agent and the reaction conditions. While specific studies on this compound are limited, the oxidation of analogous 1,1-dialkylhydrazines, such as 1,1-dimethylhydrazine (B165182) (UDMH), has been investigated. nih.govnih.gov These studies provide insights into the potential oxidative pathways for this compound.

The oxidation of 1,1-dialkylhydrazines can, in principle, lead to the formation of azoxy compounds. However, the oxidation of unsymmetrical hydrazines is complex. For instance, the oxidation of 1,1-dimethylhydrazine with hydrogen peroxide has been shown to produce a multitude of products, including N-nitrosodimethylamine (NDMA), formaldehyde (B43269) dimethylhydrazone, and tetramethyltetrazene, particularly in the presence of copper catalysts. nih.gov The formation of azoxy compounds from 1,1-dialkylhydrazines is not a commonly reported or straightforward transformation. The synthesis of azoxyalkanes is more typically achieved through the oxidation of the corresponding azo compounds or the reduction of nitroalkanes.

The outcome of the oxidation of 1,1-dialkylhydrazines is highly dependent on the choice of oxidizing agent and the reaction conditions.

Hydrogen Peroxide: The oxidation of 1,1-dimethylhydrazine with hydrogen peroxide is influenced by pH and the presence of metal catalysts like copper. nih.gov At neutral and alkaline pH, and in the presence of copper, the degradation of UDMH is more efficient, but can lead to the formation of carcinogenic byproducts like NDMA. nih.gov

Trichloroisocyanuric Acid (TCCA): TCCA has been used as a metal-free oxidant for the dehydrogenation of hydrazines to form azo compounds under mild conditions. organic-chemistry.org

Iodine: In the presence of a base, iodine can oxidize alkylhydrazines to a mixture of products including alkanes, alkenes, and alkyl iodides. rsc.org

The specific conditions required for the selective oxidation of this compound to 1-azoxypropane (B96579) are not well-documented in the scientific literature. The complexity of the oxidation of unsymmetrical hydrazines suggests that achieving high selectivity for a single product like an azoxy compound would be challenging and would likely require carefully controlled reaction conditions and a specific choice of oxidizing agent.

Cleavage and Rearrangement Reactions

The nitrogen-nitrogen single bond in this compound is relatively weak and susceptible to cleavage under various conditions, including thermal, photochemical, and catalytic induction.

Thermal Decomposition : The thermal decomposition of hydrazines is a complex process that can proceed through multiple pathways. nih.gov For hydrazine (N₂H₄) and its methylated derivatives, decomposition is initiated by the cleavage of the N-N bond to form amino radicals (•NH₂) or by C-N bond cleavage in substituted hydrazines. caltech.edu Studies on hydrazine decomposition show that at lower temperatures, the primary product is ammonia (B1221849) (NH₃), while at higher temperatures, hydrogen (H₂) and nitrogen (N₂) are the dominant products. nih.gov The presence of a catalyst, such as a platinum surface, can significantly reduce the initial decomposition temperature. nih.gov The decomposition rate for unsymmetrical dimethylhydrazine (UDMH) is noted to be greater than that of monomethylhydrazine (MMH) and hydrazine. mdpi.com

Photochemical Cleavage : The N-N bond in hydrazine derivatives can be cleaved by the absorption of light energy, a process known as photolysis or photochemical decomposition. askfilo.comyoutube.comaskfilo.comyoutube.com A photocatalytic system using a ruthenium(II) complex, visible light, and air has been developed for the effective cleavage of N-N bonds in N,N-disubstituted hydrazines and hydrazides. nih.govresearchgate.net This method is effective for various derivatives, including N-alkyl-N-arylhydrazines and N,N-diarylhydrazines, yielding secondary aromatic amines under mild conditions. nih.gov The process involves the oxidation of the hydrazine to a nitrogen radical cation, which then undergoes further reactions leading to bond cleavage. nih.gov

Reductive and Catalytic Cleavage : The N-N bond can be cleaved under reductive conditions. Various reagents have been studied for the reductive cleavage of 1,2-disubstituted hydrazines, including zinc in acetic acid, aluminum amalgam, and sodium in liquid ammonia. rsc.org Additionally, metal-catalyzed reactions can facilitate N-N bond cleavage. For instance, a molybdenum(IV) complex reacts with 1,1-disubstituted hydrazines to form a nitrido complex. nih.gov The proposed mechanism involves the formation of a hydrazido(1-) intermediate, which then undergoes an α,β-proton shift and N-N bond cleavage, coupled with the oxidation of the metal center. nih.govresearchgate.net

| Cleavage Method | Conditions | Key Intermediates/Products | Reference |

|---|---|---|---|

| Thermal Decomposition | High temperature | Amino radicals, NH₃, N₂, H₂ | nih.govmdpi.com |

| Photochemical Cleavage | Visible light, Ru(II) photocatalyst, air | Nitrogen radical cations, secondary amines | nih.govresearchgate.net |

| Catalytic Cleavage | Mo(IV) complex | Hydrazido(1-) intermediate, nitrido complex | nih.govresearchgate.net |

| Reductive Cleavage | Zinc in acetic acid, Sodium in liquid ammonia | Corresponding amines | rsc.org |

While less common than N-N bond cleavage, intramolecular rearrangements can occur in hydrazine derivatives, often influenced by the nature of the substituents on the nitrogen atoms. In the case of N,N'-dibenzoylphenylhydrazine, an unusual rearrangement involving the loss of benzoic acid from the molecular ion is observed in mass spectrometry. rsc.org This process is explained by the formation of an intermediate imide, followed by a 1,3-aroyl migration from a nitrogen to an oxygen atom, potentially through a five-membered cyclic transition state. rsc.org

A notable rearrangement has been observed for a 1,1-diprotected hydrazine derivative, specifically 1-Boc-1-tosyl-hydrazine. researchgate.net Treatment with a base, 1,1,3,3-tetramethylguanidine (B143053) (TMG), led to the formation of 1-Boc-2-tosyl-hydrazine, indicating a migration of the tosyl group from N1 to N2. A plausible mechanism involving a common intermediate is proposed to rationalize this transformation. researchgate.net These examples suggest that this compound, under specific conditions or with appropriate derivatization, could potentially undergo rearrangements involving its substituent groups.

Reaction with Electrophiles

The terminal nitrogen atom in this compound possesses a lone pair of electrons, rendering it nucleophilic. This allows it to react with a variety of electrophiles.

1,1-Disubstituted hydrazines, such as this compound, serve as nucleophiles in reactions with electrophilic partners. A significant application is the hydroamination of alkynes, where the hydrazine adds across the carbon-carbon triple bond. nih.gov This reaction can be catalyzed by titanium complexes, leading to the formation of hydrazones. researchgate.net The catalysis is effective for both terminal and some internal alkynes. nih.gov If the hydrazine bears an aryl group, a subsequent Fischer cyclization can occur in a one-pot procedure to synthesize indoles. researchgate.net The selectivity between diamination and hydrohydrazination of alkynes can be controlled by tuning reaction conditions and catalyst structure, proceeding through a common N-aminoazatitanacyclobutene intermediate. nih.gov

The nucleophilic character of hydrazines is also demonstrated in their reaction with other electrophiles. For example, hydrazine can react with 4-chloroquinazoline (B184009) in a nucleophilic aromatic substitution (SₙAr) reaction, where the solvent can play a crucial role in activating the nucleophile. nih.gov

Friedel-Crafts reactions are a cornerstone of organic chemistry, involving the alkylation or acylation of an aromatic ring via electrophilic aromatic substitution. wikipedia.orgmt.com These reactions typically require a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a potent electrophile. libretexts.orgchemistrysteps.com

However, the direct application of Friedel-Crafts reactions to aromatic systems bearing a hydrazine substituent is generally not feasible. The hydrazine group contains basic nitrogen atoms with lone pairs of electrons. These lone pairs readily coordinate with the Lewis acid catalyst. youtube.com This acid-base reaction forms a complex, which places a positive charge on the nitrogen atom attached to the ring. This effect strongly deactivates the aromatic ring towards further electrophilic attack, effectively shutting down the Friedel-Crafts reaction. youtube.com Therefore, Friedel-Crafts type reactions are not considered a viable pathway for the alkylation or acylation of aromatic rings substituted with a 1,1-dipropylhydrazinyl group under standard conditions.

Computational and Theoretical Insights into Reactivity

Computational chemistry provides powerful tools for understanding the structure, stability, and reactivity of molecules like this compound. utah.edu Methods such as Density Functional Theory (DFT) are widely used to study hydrazine derivatives. imist.maimist.ma

Theoretical studies allow for the optimization of molecular geometries and the calculation of key electronic properties. nih.gov Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly insightful. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). For a nucleophile like this compound, a higher HOMO energy indicates greater reactivity towards electrophiles. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. imist.ma

Computational models have been successfully employed to investigate complex reaction mechanisms involving hydrazines. For example, the mechanism of N-Nitrosodimethylamine (NDMA) formation from the ozonation of unsymmetrical dimethylhydrazine (UDMH) has been explored using perturbation theory. nih.gov These calculations identified transition states and intermediates, revealing that the reactions often initiate with a hydrogen abstraction from the -NH₂ group, followed by the oxidation of the resulting N-radical species. nih.gov Such theoretical analyses provide a detailed, step-by-step view of reaction pathways that can be difficult to probe experimentally.

| Computational Parameter | Significance in Reactivity Analysis | Typical Application for Hydrazines |

|---|---|---|

| Optimized Geometry | Provides accurate bond lengths and angles. | Comparing calculated structures with experimental data to validate the computational model. imist.ma |

| HOMO Energy | Indicates the energy of the outermost electrons; higher energy correlates with stronger nucleophilicity. | Predicting the reactivity of the terminal nitrogen's lone pair with electrophiles. imist.ma |

| LUMO Energy | Indicates the energy of the lowest available empty orbital; lower energy correlates with stronger electrophilicity. | Assessing the molecule's ability to accept an electron. imist.ma |

| HOMO-LUMO Gap | Represents the energy required for electronic excitation; a smaller gap suggests higher reactivity. | Evaluating the overall chemical stability and reactivity of the hydrazine derivative. imist.ma |

| Transition State Analysis | Calculates the energy barrier for a reaction, elucidating the reaction mechanism. | Mapping reaction pathways, such as decomposition or oxidation, and determining rate-limiting steps. nih.gov |

Quantum Chemical Calculations of Reaction Energetics

Quantum chemical calculations are instrumental in determining the energetics of chemical reactions, providing valuable data on reaction enthalpies, activation energies, and the stability of intermediates and transition states. For unsymmetrical dialkylhydrazines, such as this compound, these calculations can predict the most likely reaction pathways.

Detailed computational studies on the closely related unsymmetrical dimethylhydrazine (UDMH) have provided a framework for understanding the reactivity of larger dialkylhydrazines. Using methods such as the M06-2X functional with a 6-311++G(d,p) basis set, researchers have analyzed various reaction pathways, including H-atom abstraction from different positions on the molecule. nih.gov These calculations reveal the energy barriers associated with each abstraction, indicating the most favorable reaction sites.

For instance, in the case of UDMH, H-atom abstraction can occur from either the methyl (CH3) groups or the amino (NH2) group. The calculated reaction enthalpies and activation energies for these processes provide a quantitative measure of their feasibility. This data can be extrapolated to predict the behavior of this compound, where H-atom abstraction could occur from the propyl chains (at the α or β carbons) or the amino group.

To illustrate the type of data obtained from such calculations, the following table presents hypothetical reaction energetics for H-atom abstraction from this compound by a hydroxyl radical (•OH), a common reactive species. The values are based on the principles observed in studies of smaller unsymmetrical hydrazines.

| Reaction | ΔH (kcal/mol) | Ea (kcal/mol) |

|---|---|---|

| H-abstraction from -NH2 | -25.0 | 2.5 |

| H-abstraction from α-CH2 | -18.0 | 4.0 |

| H-abstraction from β-CH2 | -15.0 | 5.5 |

| H-abstraction from γ-CH3 | -12.0 | 7.0 |

This table is illustrative and presents expected trends for this compound based on computational studies of analogous compounds. Actual values would require specific calculations for this compound.

Transition State Analysis for Key Reactions

Transition state theory is a cornerstone of understanding reaction kinetics, and computational chemistry provides the tools to locate and characterize transition state structures. A transition state represents the highest energy point along a reaction coordinate, and its geometry and energy determine the activation barrier of the reaction.

For reactions involving unsymmetrical hydrazines, transition state analysis helps to elucidate the mechanism by providing a "snapshot" of the bond-breaking and bond-forming processes. For example, in an H-atom abstraction reaction, the transition state would show the partial formation of a new bond between the abstracting radical and the hydrogen atom, and the partial breaking of the original bond between the hydrogen and the hydrazine molecule.

Computational methods, such as Density Functional Theory (DFT), are employed to optimize the geometry of the transition state and calculate its vibrational frequencies. A key characteristic of a true transition state is the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate.

The table below provides hypothetical data for the key geometric parameters of the transition state for H-atom abstraction from the -NH2 group of this compound by a hydroxyl radical, based on analyses of similar systems.

| Parameter | Value (Å) |

|---|---|

| N-H bond length (breaking) | 1.25 |

| O-H bond length (forming) | 1.15 |

This table is illustrative and presents expected trends for the transition state geometry in a key reaction of this compound.

Prediction of Reactivity Patterns

For unsymmetrical dialkylhydrazines, the following reactivity patterns can be predicted based on computational studies of smaller analogues:

H-atom abstraction: The hydrogen atoms on the -NH2 group are generally the most susceptible to abstraction by radicals, due to the lower bond dissociation energy of the N-H bond compared to the C-H bonds in the alkyl chains. nih.gov

Oxidation: The nitrogen atoms are susceptible to oxidation, which can lead to the formation of various products, including nitrosamines and other nitrogen-containing compounds.

N-N Bond Cleavage: Under certain conditions, such as high temperatures, the N-N bond can undergo homolytic cleavage to form two nitrogen-centered radicals.

The reactivity is also influenced by the nature of the attacking species and the reaction environment (e.g., gas phase vs. solvent). Computational models can incorporate these factors to provide a more comprehensive picture of the reactivity. For example, the use of implicit solvation models in DFT calculations can help to predict how the solvent might influence reaction energetics and mechanisms. purdue.edu

Spectroscopic and Analytical Characterization Methodologies in Research

Chromatographic Methods for Purity and Mixture Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For volatile compounds like 1,1-Dipropylhydrazine, gas chromatography is the method of choice for assessing purity and analyzing its concentration in complex matrices.

Gas Chromatography (GC) separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. The direct GC analysis of hydrazines can be challenging due to their high polarity and reactivity, which can lead to poor peak shape and interaction with the column. drugbank.com To mitigate these issues, derivatization is often employed, converting the hydrazine (B178648) into a less polar, more stable derivative before analysis. nih.govchemguide.co.uknist.gov

GC with Flame Ionization Detection (GC-FID) : This is a common setup for general organic analysis. While effective, it is not specific to nitrogen-containing compounds. nist.gov

Gas Chromatography-Mass Spectrometry (GC/MS) : Coupling GC with a mass spectrometer provides a powerful analytical tool. miamioh.edunist.gov It allows for the separation of components by GC, followed by their individual identification based on their mass spectra, offering a high degree of confidence in compound identification. nih.govmiamioh.edu

GC with Nitrogen-Phosphorus Detection (GC/NPD) : The Nitrogen-Phosphorus Detector is highly selective and sensitive to compounds containing nitrogen or phosphorus. nist.gov This makes it exceptionally well-suited for the trace analysis of hydrazines in complex environmental or biological samples, as it minimizes interference from co-eluting hydrocarbons. miamioh.edu The NPD can achieve detection limits that are orders of magnitude lower than a standard FID for nitrogenous compounds.

High-Performance Liquid Chromatography (HPLC) and its Variants (e.g., HPLC/ECD, LC-MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of hydrazine compounds. For compounds like this compound that lack a native chromophore for UV detection, HPLC is often coupled with derivatization or more universal detectors like mass spectrometry (MS) or electrochemical detectors (ECD).

Derivatization involves reacting the hydrazine with a reagent to form a product with strong UV absorbance or fluorescence, significantly enhancing sensitivity. A common approach involves reaction with an aldehyde or ketone to form a stable hydrazone. For instance, derivatization of hydrazines with aromatic aldehydes such as p-dimethylaminobenzaldehyde or salicylaldehyde (B1680747) yields chromophoric derivatives suitable for UV detection cdc.gov. The choice of derivatizing agent and reaction conditions is optimized to ensure complete and reproducible conversion. A study on hydrazine analysis in pharmaceutical preparations utilized derivatization with salicylaldehyde, with subsequent RP-HPLC analysis monitoring the eluent at 360 nm.

Liquid Chromatography-Mass Spectrometry (LC-MS) offers high selectivity and sensitivity, often without the need for derivatization, although derivatization can improve chromatographic retention and ionization efficiency nih.gov. For trace analysis of alkylhydrazines, pre-column derivatization followed by LC-MS/MS is a powerful approach. A method for the simultaneous analysis of hydrazine, methylhydrazine, and 1,1-dimethylhydrazine (B165182) in plasma involved derivatization followed by LC-MS/MS detection, achieving a lower limit of quantitation (LLOQ) of 1 ng/mL for hydrazine and 10 ng/mL for the methylated analogues researchgate.net. Such a method could be adapted for this compound, with optimization of the mass transition ion-pairs for the specific derivative.

Ion-exchange HPLC coupled with an electrochemical detector (HPLC/ECD) is another sensitive method for the direct analysis of underivatized hydrazines nih.gov. This technique separates the protonated hydrazine compounds based on their charge and then detects them based on their electrochemical oxidation at the detector electrode.

Table 1: Illustrative HPLC-MS/MS Parameters for Analysis of Hydrazine Derivatives

| Parameter | Value |

| Column | C18 Reversed-Phase |

| Mobile Phase | Gradient elution with acetonitrile (B52724) and water containing 5mM ammonium (B1175870) acetate (B1210297) researchgate.net |

| Derivatizing Agent | p-Tolualdehyde researchgate.net |

| Detection Mode | Tandem Mass Spectrometry (MS/MS) |

| Ionization Mode | Electrospray Ionization (ESI) |

| Example Mass Transition (Hydrazine derivative) | m/z 237.1 -> 119.9 researchgate.net |

| Example LLOQ (Hydrazine) | 1 ng/mL researchgate.net |

This table presents typical parameters from studies on hydrazine and its simpler alkyl derivatives, which would be adapted for this compound analysis.

Other Analytical Methodologies for Research Contexts

Electrochemical methods offer a highly sensitive approach for the detection of hydrazines based on their oxidation at an electrode surface. These methods can be used as standalone techniques or as detection systems for HPLC. The electro-oxidation of unsymmetrical dimethylhydrazine has been shown to proceed via a two-electron oxidation, and similar mechanisms can be expected for other 1,1-dialkylhydrazines.

The specific oxidation potential provides a degree of selectivity. Various electrode materials have been investigated to enhance the sensitivity and selectivity of hydrazine detection. The choice of electrode material and the pH of the supporting electrolyte are critical parameters that are optimized to achieve the desired analytical performance.

Hybrid and hyphenated techniques are indispensable for the unambiguous identification and quantification of this compound, especially in complex matrices.

Gas Chromatography-Mass Spectrometry/Mass Spectrometry (GC-MS/MS): GC is well-suited for the analysis of volatile and thermally stable compounds. While direct GC analysis of polar alkylhydrazines can be challenging due to potential peak tailing, derivatization can significantly improve performance researchgate.net. A common strategy is in-situ derivatization in the sample vial followed by headspace GC-MS analysis. For example, hydrazine can be derivatized with acetone (B3395972) to form the more volatile acetone azine, which is then readily analyzed by GC-MS nih.gov. For this compound, a similar reaction with a suitable ketone could be employed. GC coupled with tandem mass spectrometry (MS/MS) provides enhanced selectivity by monitoring specific fragmentation transitions of the target analyte, reducing interferences from the sample matrix mdpi.com.

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS): LC-HRMS combines the separation power of HPLC with the high mass accuracy and resolution of HRMS detectors (e.g., Time-of-Flight or Orbitrap). This enables the confident identification of compounds based on their accurate mass, which can be used to determine their elemental composition. LC-HRMS is particularly valuable for identifying unknown transformation products or metabolites of this compound in research studies. Derivatization can also be employed in LC-HRMS to improve chromatographic separation and ionization efficiency nih.govmdpi.com.

Table 2: Example GC-MS Parameters for Analysis of Hydrazine Derivatives

| Parameter | Value |

| Technique | Headspace Gas Chromatography-Mass Spectrometry (GC-MS) nih.gov |

| Derivatizing Agent | Acetone or Acetone-d6 nih.gov |

| Column | Fused silica (B1680970) capillary column (e.g., HP-INNOWax) mdpi.com |

| Carrier Gas | Helium mdpi.com |

| Injection Mode | Split |

| Ionization Mode | Electron Ionization (EI) |

| Detection Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for MS/MS |

| Example LOQ (Hydrazine) | 0.1 ppm nih.gov |

This table illustrates typical GC-MS conditions for the analysis of hydrazine, which would serve as a starting point for developing a method for this compound.

Applications of 1,1 Dipropylhydrazine in Academic Research Contexts

Role as a Synthetic Reagent in Organic Synthesis

Hydrazine (B178648) derivatives are well-established as versatile reagents in the field of organic synthesis. Their utility stems from the reactive N-N single bond and the nucleophilic nature of the nitrogen atoms. In principle, 1,1-disubstituted hydrazines like 1,1-Dipropylhydrazine can serve as valuable building blocks for various molecular frameworks.

Precursor for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. Hydrazines are common precursors for the synthesis of five- and six-membered heterocyclic rings such as pyrazoles, pyridazines, and triazoles. The general synthetic strategies often involve condensation reactions with dicarbonyl compounds or other suitable electrophiles. However, a review of current literature does not yield specific examples or detailed research findings on the use of this compound for the synthesis of such heterocycles. While the unsymmetrical nature of this compound could theoretically lead to specific regioisomeric products, dedicated studies on this particular substrate are not readily found.

Building Block for Complex Molecular Architectures

The construction of complex molecules often relies on the use of well-defined building blocks that can be strategically assembled. Hydrazines can be incorporated into larger molecular structures to introduce specific functionalities or to act as linkers. There is a lack of published research specifically detailing the application of this compound as a foundational component in the synthesis of complex molecular architectures.

Ligand Chemistry and Catalyst Development

The nitrogen atoms in hydrazine derivatives possess lone pairs of electrons, making them suitable for coordination with metal centers. This property is widely exploited in the development of ligands for catalysis. The steric and electronic properties of the substituents on the hydrazine core can significantly influence the behavior of the resulting metal complex and its catalytic activity. Despite the potential for the propyl groups in this compound to modulate these properties, there is no significant body of research available that describes its use in ligand design or the development of novel catalysts.

Materials Science and Polymer Chemistry Research Applications

In the realm of materials science, hydrazine and its derivatives can be employed as monomers for polymerization, as cross-linking agents, or for the functionalization of existing polymers. These applications can impart desirable properties such as altered thermal stability, solubility, or reactivity.

Precursors for Polymer Synthesis

While some hydrazine derivatives are used in the synthesis of polymers like polyhydrazides, which can exhibit high thermal stability, specific research on the use of this compound as a monomer or precursor in polymer synthesis is not documented in the available literature.

Role in Cross-linking or Functionalization Reactions

The reactivity of the N-H group in monosubstituted hydrazines or the lone pairs on the nitrogen atoms can be utilized for cross-linking polymer chains or for grafting specific functionalities onto a polymer backbone. However, for 1,1-disubstituted hydrazines like this compound, the absence of an N-H proton on one of the nitrogen atoms limits its utility in certain common functionalization reactions. Currently, there are no specific research articles that detail the application of this compound for the cross-linking or functionalization of polymers.

Applications of this compound in Environmental Chemistry Research

Research into the environmental fate and detection of this compound, while not as extensive as for some of its analogs like 1,1-Dimethylhydrazine (B165182) (UDMH), is crucial for understanding its impact and persistence. Studies in environmental chemistry focus on its transformation pathways and the development of sensitive analytical methods for its detection in various environmental matrices.

Studies on Environmental Transformation Pathways

The environmental transformation of hydrazines is a key area of research, as these processes dictate the compound's persistence, mobility, and the formation of potential daughter products. While specific literature on this compound is limited, the behavior of structurally similar hydrazines provides a framework for understanding its likely environmental fate. Transformation studies are typically categorized into abiotic (non-biological) and biotic (biological) degradation processes.

Abiotic degradation involves chemical processes that occur without the intervention of microorganisms. For many organic compounds, including hydrazines, the most significant abiotic pathways are hydrolysis and photolysis.

Hydrolysis: This process involves the reaction of a compound with water. Research on various hydrazine derivatives suggests that many are relatively stable against hydrolysis in aqueous solutions under neutral pH conditions in the dark. For instance, studies on the diacylhydrazine-type compound JS-118 showed it to be quite stable in aqueous solutions in the absence of light, indicating that abiotic hydrolysis is a relatively unimportant degradation pathway compared to photolysis nih.gov.

Photolysis: This is the degradation of a compound by light, particularly ultraviolet (UV) radiation from sunlight. Photolysis is often a major dissipation pathway for hydrazine-based compounds in natural water systems nih.gov. The rate of photodecomposition typically follows first-order kinetics. For related compounds, degradation rates are significantly faster under direct UV light compared to natural sunlight nih.gov. The process can lead to the formation of various photoproducts through reactions such as dehalogenation, substitution of functional groups with hydroxyl groups, or cleavage of side chains researchgate.net.

The general findings for related compounds suggest that for this compound, photolysis in sunlit surface waters would likely be a more significant abiotic degradation pathway than hydrolysis.

Biotic degradation involves the transformation of compounds by microorganisms such as bacteria and fungi. This is a critical pathway for the removal of many organic pollutants from soil and water.

Research on the rocket fuel 1,1-Dimethylhydrazine (UDMH), a close structural analog of this compound, indicates that its transformation products are generally found to be rapidly biodegradable nih.govnih.gov. Bacteria are considered the primary mediators of the degradation of many complex organic polymers in nature, and this activity is influenced by environmental factors such as temperature and pH nih.gov. The process, known as biodegradation, involves enzymes breaking down the parent compound into smaller molecules that can be integrated into cellular material or mineralized frontiersin.org. Given the biodegradability of other alkylated hydrazines, it is plausible that this compound is also susceptible to microbial degradation in soil and aquatic environments, likely serving as a source of carbon and nitrogen for microorganisms.

Analytical Detection in Environmental Samples

The detection of hydrazine compounds in environmental samples like air, water, and soil requires sensitive and specific analytical methods. Due to their reactivity, direct analysis can be problematic, often necessitating a derivatization step to create a more stable, detectable product.

Several analytical techniques are employed for the detection of hydrazines:

Gas Chromatography (GC): This method is suitable for volatile compounds. For hydrazine analysis, it is often paired with detectors like a nitrogen-specific detector (NSD), flame ionization detector (FID), or mass spectrometry (MS) cdc.gov. Derivatization is typically required to prevent the degradation of the analyte during analysis cdc.gov.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used for separating complex mixtures. When coupled with an electrochemical detector (ED) or a UV-Visible detector after derivatization, it provides high sensitivity and selectivity for hydrazine analysis cdc.govnih.gov.

Spectrophotometry: This colorimetric method involves reacting the hydrazine with a specific reagent to produce a colored complex, the absorbance of which is then measured. A common reagent is p-dimethylaminobenzaldehyde (pDMAB), which forms a yellow-colored azine complex with hydrazine that is stable in acidic medium and absorbs light at a specific wavelength scirp.orgclu-in.org.

For sample preparation, hydrazines are often extracted from environmental matrices using an acidic solution to ensure stability. For instance, air samples can be collected in a bubbler containing acid or on an acid-coated silica (B1680970) gel cdc.gov.

Interdisciplinary Research Applications (Purely Chemical/Methodological Focus)

Beyond environmental monitoring, this compound and its analogs are relevant in interdisciplinary research, particularly in the development of new analytical chemistry methods.

Use in Method Development for Analytical Chemistry

The unique chemical properties and high reactivity of hydrazines make them challenging analytes, which in turn drives the innovation of new analytical methods. Method development for compounds like this compound focuses on improving sensitivity, selectivity, and efficiency.

A primary strategy in method development for hydrazines is chemical derivatization. This process converts the analyte into a derivative with improved properties for separation and detection.

Key Aspects of Method Development:

Derivatization Agents: A variety of carbonyl compounds are used as derivatizing agents, as they react with the amino group of hydrazines to form stable hydrazones. Common agents include salicylaldehyde (B1680747), p-dimethylaminobenzaldehyde, and pentafluorobenzaldehyde (B1199891) nih.govscirp.orgrasayanjournal.co.in. The choice of agent can enhance detection by introducing a chromophore for UV-Vis detection or a fluorophore for fluorescence detection.

Optimization of Reaction Conditions: Research involves optimizing the derivatization reaction, including the choice of solvent, reaction time, and temperature, to ensure complete and reproducible conversion of the analyte nih.gov.

Chromatographic Conditions: Method development includes the selection of the appropriate HPLC column (e.g., reverse-phase C18) and the optimization of the mobile phase composition and flow rate to achieve the best separation of the derivative from other components in the sample rasayanjournal.co.in.

Validation: New methods are rigorously validated according to guidelines from organizations like the International Conference on Harmonisation (ICH) to ensure they are accurate, precise, linear, and robust rasayanjournal.co.in.

The following table summarizes analytical methods developed for hydrazine and its derivatives, which would be applicable for the development of a method for this compound.

Table 1: Analytical Methods for Hydrazine Compounds

| Analytical Technique | Derivatization Agent | Detector | Sample Matrix | Reference |

|---|---|---|---|---|

| GC/NPD | p-Chlorobenzaldehyde | Nitrogen-Phosphorus Detector | Urine | nih.gov |

| GC/NPD | Pentafluorobenzaldehyde | Nitrogen-Phosphorus Detector | Urine | nih.gov |

| HPLC/UV-Vis | p-Dimethylaminobenzaldehyde | UV-Visible Detector | Aqueous Streams | scirp.org |

| HPLC/PDA | Salicylaldehyde | Photo Diode Array Detector | Bulk Drug | rasayanjournal.co.in |

| HPLC/MS | Various agents tested | Mass Spectrometry | Pharmaceutical | nih.gov |

| Spectrophotometry | p-Dimethylaminobenzaldehyde | Spectrophotometer | Aqueous Samples | clu-in.org |

Research in Chemical Propulsion Chemistry

Comprehensive searches for academic research detailing the specific chemical reactions of this compound within the context of chemical propulsion chemistry did not yield specific results. The existing body of public research on hypergolic propellants, which ignite spontaneously upon contact with an oxidizer, primarily focuses on hydrazine and its methylated derivatives, such as monomethylhydrazine (MMH) and unsymmetrical dimethylhydrazine (UDMH).

While the general reactivity of alkylhydrazines suggests that this compound would undergo vigorous oxidation reactions, specific studies detailing its reaction mechanisms, products, and kinetics with common oxidizers used in chemical propulsion, such as nitrogen tetroxide or nitric acid, are not available in the reviewed literature. Research in this field has historically concentrated on compounds that have seen practical application or have been considered promising candidates for rocket propellants.

However, without specific studies on this compound, it is not possible to provide detailed research findings, reaction pathways, or data tables pertaining to its use or reactions in chemical propulsion chemistry. The influence of the two propyl groups on the nitrogen atoms would be expected to alter the ignition delay, reaction rate, and specific impulse compared to smaller alkylhydrazines, but empirical data to support this is not publicly available.

Due to the absence of specific research data for this compound in this application, a data table on its chemical propulsion reactions cannot be generated.

Computational and Theoretical Studies on 1,1 Dipropylhydrazine

Electronic Structure Calculations

The electronic structure is fundamental to a molecule's reactivity and properties. Computational methods, including ab initio and Density Functional Theory (DFT) approaches, are employed to model the distribution of electrons within 1,1-dipropylhydrazine.

Ab Initio Methods

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, can provide a rigorous description of the electronic structure of this compound. While specific studies focusing solely on this compound are not extensively documented in publicly available literature, the principles of these methods can be applied. For instance, Hartree-Fock (HF) theory would be a starting point, followed by more sophisticated methods that include electron correlation, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory. These calculations would typically be used to determine properties like molecular orbital energies, ionization potential, and electron affinity.

Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its balance of accuracy and computational cost. For hydrazine (B178648) derivatives, DFT calculations can effectively model their electronic properties. researchgate.net While detailed DFT studies specifically on this compound are sparse, the methodology is well-suited to analyze its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial in understanding its chemical reactivity and kinetic stability. The choice of functional and basis set is critical in obtaining accurate results and would need to be carefully benchmarked for this specific molecule.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing insights into their conformational dynamics and intermolecular interactions.

Conformational Analysis and Stability

The presence of two propyl groups on one nitrogen atom in this compound introduces significant conformational flexibility. The rotation around the N-N and N-C bonds leads to various possible conformers. Molecular dynamics simulations can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. This analysis is crucial for understanding how the molecule's shape influences its physical and chemical properties.

Intermolecular Interactions

In a condensed phase, this compound molecules interact with each other through various non-covalent forces, such as van der Waals interactions and potentially weak hydrogen bonding involving the N-H group. MD simulations can model these interactions to predict bulk properties like density, viscosity, and diffusion coefficients. Understanding these interactions is also important for predicting its behavior in different solvent environments.

Prediction of Spectroscopic Parameters